Rilpivirine vs. Efavirenz and Nevirapine: Superior Potency Against Wild-Type HIV-1
Rilpivirine demonstrates significantly greater intrinsic antiviral activity against wild-type HIV-1 compared to first-generation NNRTIs. In cell-based assays, the effective concentration required to inhibit 50% of viral replication (EC50) is substantially lower for rilpivirine [1]. This sub-nanomolar potency is a hallmark of second-generation diarylpyrimidines and translates to a higher inhibitory quotient at clinically achievable concentrations [2].
| Evidence Dimension | Antiviral Potency (EC50) against Wild-type HIV-1 |
|---|---|
| Target Compound Data | 0.4 nM (median) |
| Comparator Or Baseline | Efavirenz: 1.4 nM (median); Nevirapine: 81-85 nM (range) |
| Quantified Difference | Rilpivirine is 3.5-fold more potent than efavirenz and >200-fold more potent than nevirapine. |
| Conditions | In vitro cell-based antiviral assays, compiled from multiple studies. |
Why This Matters
Procurement for basic research or antiviral screening requires the most potent tool compound to maximize assay sensitivity and establish clear structure-activity relationships.
- [1] Zhuang C, Pannecouque C, De Clercq E, Chen F. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years. Acta Pharm Sin B. 2020 Jun;10(6):961-978. doi: 10.1016/j.apsb.2019.11.010. Epub 2019 Nov 22. PMID: 32642405; PMCID: PMC7332813. (Data from Table 1). View Source
- [2] Azijn H, Tirry I, Vingerhoets J, de Béthune MP, Kraus G, Boven K, Jochmans D, Van Craenenbroeck E, Picchio G, Rimsky LT. TMC278, a next-generation nonnucleoside reverse transcriptase inhibitor (NNRTI), active against wild-type and NNRTI-resistant HIV-1. Antimicrob Agents Chemother. 2010 Feb;54(2):718-27. doi: 10.1128/AAC.00986-09. Epub 2009 Nov 23. PMID: 19933797; PMCID: PMC2812161. View Source
